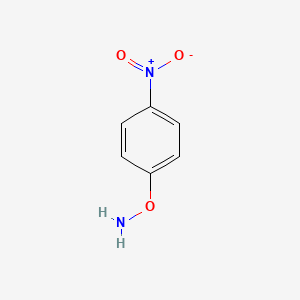

O-(4-Nitrophenyl)hydroxylamine

描述

O-(4-Nitrophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Synthetic Routes and Reaction Conditions: O-(4-Nitrophenyl)hydroxylamine can be synthesized through the reaction of nitric acid and aniline. The process involves dissolving aniline in alcohol and slowly adding nitric acid at low temperatures to generate phenylamine nitrate. This intermediate is then reacted with sodium hydroxide to produce this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature control to manage the exothermic nature of the reactions involved .

化学反应分析

Types of Reactions: O-(4-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Analytical Chemistry

O-(4-Nitrophenyl)hydroxylamine serves as a derivatizing agent for carbonyl compounds, particularly aldehydes and ketones. The compound reacts with carbonyl groups to form oxime derivatives, enhancing their detectability and separation in analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC)

- Gas Chromatography (GC)

The presence of the nitro group in this compound enhances its UV-visible absorption properties, thereby improving detection sensitivity in these methods.

Organic Synthesis

In organic synthesis, this compound is utilized for chemoselective amide formation . It can react with pyruvic acid derivatives to yield amides efficiently. The reaction's selectivity is influenced by steric hindrance near the oxime functional group, which affects both the reduction of oximes and the reactivity of the resulting hydroxylamines .

Table 1: Comparison of Compounds in Organic Synthesis

| Compound Name | Reaction Type | Yield (%) | Unique Features |

|---|---|---|---|

| This compound | Amide Formation | 65-75 | High chemoselectivity |

| Hydroxylamine | General Reduction | Variable | Simple structure without aromatic substitution |

| N,N-Dimethylhydroxylamine | General Reduction | Variable | Contains dimethyl groups |

While specific mechanisms of action for this compound in biological systems are not fully elucidated, it exhibits notable biological activities. Its structural characteristics allow it to interact with various biological molecules, potentially influencing biochemical pathways.

Pharmaceutical Applications

This compound has been identified as a useful intermediate in the synthesis of pharmacologically active compounds. For instance, it plays a role in the preparation of diketones used in the synthesis of anti-arrhythmia drugs like Dronedarone. These compounds are crucial for managing conditions such as atrial fibrillation, where they help restore normal heart rhythms .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- In a study focusing on chemoselective reactions involving hydroxylamines, researchers demonstrated the compound's ability to selectively react with various nucleophiles in the presence of α-amino acids, showcasing its potential in complex organic syntheses .

- Another investigation into its role as a derivatizing agent emphasized its effectiveness in enhancing the chromatographic separation of carbonyl compounds, leading to improved analytical results.

作用机制

The mechanism of action of O-(4-Nitrophenyl)hydroxylamine involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can form intermediates such as aryloxenium ions, which can further react with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .

相似化合物的比较

- O-(4-Nitrobenzyl)hydroxylamine

- N-nitro-O-(4-nitrophenyl)hydroxylamine

- 4-Nitrophenylhydroxylamine

Comparison: O-(4-Nitrophenyl)hydroxylamine is unique due to its strong oxidizing and reducing properties, which make it suitable for a wide range of chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in various applications .

生物活性

O-(4-Nitrophenyl)hydroxylamine is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, experimental findings, and a detailed analysis of its effects.

This compound (C6H6N2O3) is characterized by the presence of a hydroxylamine functional group attached to a nitrophenyl moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

1. Antioxidant and Photosynthesis Enhancement

This compound has been studied for its role in enhancing photosynthesis and mitigating oxygen toxicity in plants. Research indicates that this compound can stimulate photosynthesis significantly, with reported increases ranging from 30% to 60% in treated wheat leaves compared to untreated controls. The mechanism involves reducing the inhibitory effects of oxygen on photosynthesis, thereby improving the carbon balance in plants .

- Case Study: Wheat and Tomato Crops

2. Inhibition of Enzymatic Activity

Recent studies have also explored the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, this compound has shown promise as a reversible inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune modulation and cancer progression. The compound's structural analogs have been developed to enhance potency, with some exhibiting nanomolar-level activity against IDO1 .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Reactive Oxygen Species (ROS): By acting as an antioxidant, it helps reduce oxidative stress in plant cells.

- Enzyme Inhibition: The compound's ability to bind to active sites of enzymes like IDO1 interferes with their normal function, which can be beneficial in therapeutic contexts.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Model | Effect Observed | Concentration Used |

|---|---|---|---|

| Photosynthesis Stimulation | Wheat Leaves | 30-60% increase in photosynthesis | |

| Yield Improvement | Tomato Crops | Increased yield compared to control | Varies (40-120 g/ha) |

| Enzyme Inhibition | IDO1 | Nanomolar-level inhibition | Various analogs tested |

Safety and Toxicity

Despite its beneficial effects, this compound is classified as toxic upon ingestion or skin contact . This necessitates careful handling and consideration of safety protocols in both laboratory and agricultural applications.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for O-(4-nitrophenyl)hydroxylamine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via hydrolysis of ethyl N-4-nitrophenoxyacetimidate using HCl in acetonitrile, followed by condensation with 1-(4-hydroxyphenyl)heptane-1,3-dione in acetic acid. Key factors include:

- Solvent Choice : Acetonitrile ensures efficient hydrolysis, while acetic acid facilitates rearrangement.

- Temperature Control : Room temperature minimizes side reactions during hydrolysis.

- Intermediate Isolation : The in situ formation of 1-(4-hydroxyphenyl)-3-((4-nitrophenoxy)imino)heptan-1-one is critical for product purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to confirm purity (>98% as per commercial standards) .

- Spectroscopy : Employ H/C NMR to verify the hydroxylamine moiety (δ ~8.0 ppm for aromatic protons) and nitro group (stretching at ~1520 cm in IR).

- Mass Spectrometry : ESI-MS (m/z 154.12 [M+H]) validates molecular weight .

Q. What storage protocols ensure the stability of this compound?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., N) at 2–8°C. Avoid moisture to prevent hydrolysis of the hydroxylamine group. Stability testing via periodic HPLC analysis is recommended .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in forming heterocyclic compounds?

- Methodological Answer : The compound acts as a nucleophile in cyclization reactions. For example, in acetic acid, it undergoes condensation with diketones to form benzofuran derivatives via a proposed [1,3]-sigmatropic rearrangement. Computational studies (DFT) can map transition states, while trapping intermediates with quenching agents (e.g., DO) validates mechanistic pathways .

Q. What strategies resolve contradictory spectral data for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in nitro-group orientation or hydroxylamine tautomerism.

- Isotopic Labeling : Use N-labeled analogs to distinguish overlapping NMR signals.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., O-(2,4-dinitrophenyl)hydroxylamine) to identify artifacts .

Q. How can reaction conditions be tailored for this compound in nucleophilic substitution reactions?

- Methodological Answer :

属性

IUPAC Name |

O-(4-nitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHKBWPOLBTKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574244 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-55-4 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。